molecular formula C10H12N2O6S B13525375 Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate

Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate

Cat. No.: B13525375
M. Wt: 288.28 g/mol
InChI Key: BUUDEHQZONHBTR-UHFFFAOYSA-N
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Description

Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate is a chemical compound with the molecular formula C10H12N2O6S. It is known for its unique structure, which includes an ethyl ester, a nitro group, and a sulfamoyl group attached to a benzoate ring. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate typically involves the esterification of 2-methyl-5-nitro-4-sulfamoylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity. The sulfamoyl group may also play a role in binding to target proteins, affecting their function .

Comparison with Similar Compounds

Ethyl2-methyl-5-nitro-4-sulfamoylbenzoate can be compared with other similar compounds such as:

This compound is unique due to the presence of both the nitro and sulfamoyl groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C10H12N2O6S

Molecular Weight

288.28 g/mol

IUPAC Name

ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate

InChI

InChI=1S/C10H12N2O6S/c1-3-18-10(13)7-5-8(12(14)15)9(4-6(7)2)19(11,16)17/h4-5H,3H2,1-2H3,(H2,11,16,17)

InChI Key

BUUDEHQZONHBTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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